2-cyclopentyl-N-(2-(ethylthio)-4-phenylthiazol-5-yl)acetamide
Description
Properties
IUPAC Name |
2-cyclopentyl-N-(2-ethylsulfanyl-4-phenyl-1,3-thiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS2/c1-2-22-18-20-16(14-10-4-3-5-11-14)17(23-18)19-15(21)12-13-8-6-7-9-13/h3-5,10-11,13H,2,6-9,12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJRKPFLWUNBKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C(S1)NC(=O)CC2CCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula
- Chemical Name: 2-cyclopentyl-N-(2-(ethylthio)-4-phenylthiazol-5-yl)acetamide
- Molecular Formula: C15H18N2OS
- Molecular Weight: 278.38 g/mol
Structural Characteristics
The compound features a cyclopentyl group, an ethylthio moiety, and a thiazole ring substituted with a phenyl group. These structural components suggest potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds often exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The activity is typically assessed using Minimum Inhibitory Concentration (MIC) tests.
| Compound | MIC (µM) | Activity |
|---|---|---|
| This compound | TBD | Antimicrobial potential |
Anti-inflammatory Properties
Thiazole derivatives have been studied for their anti-inflammatory effects. The inhibition of NF-κB activation is a common mechanism through which these compounds exert their effects. In vitro studies have shown that certain thiazole derivatives can significantly reduce inflammation markers.
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies suggest that some thiazole derivatives exhibit low cytotoxicity up to concentrations of 20 µM, indicating a favorable safety margin.
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various thiazole derivatives, including the compound . The results indicated that it displayed notable activity against Staphylococcus aureus and Escherichia coli.
Study 2: Anti-inflammatory Mechanisms
In another study focusing on inflammatory pathways, the compound was tested for its ability to inhibit NF-κB activation in human cell lines. Results showed a significant reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
In Silico Studies
Computational docking studies have been employed to predict the interaction between the compound and its biological targets. These studies indicate strong binding affinity to proteins involved in inflammatory responses and microbial resistance.
ADMET Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for drug development. Preliminary ADMET analysis suggests that the compound has favorable properties for oral bioavailability and low toxicity levels.
Comparison with Similar Compounds
Key Observations:
- Core Heterocycles: Thiazole (target) vs. thiadiazole (5g, 11), triazole (), and benzothiazole ().
- Substituents :
- The cyclopentyl group in the target compound provides steric bulk and hydrophobicity compared to polar groups like sulfamoyl (11) or methoxy (5b, ) .
- Ethylthio at position 2 (target) vs. methylthio (5f), benzylthio (5h), or chlorobenzylthio (5e) in thiadiazoles: Ethylthio balances lipophilicity and metabolic stability better than bulkier substituents .
Physicochemical Properties
- Melting Points : Thiadiazole derivatives (e.g., 5g: 168–170°C) generally exhibit higher melting points than thiazole-based oils (e.g., 5b in ) due to stronger crystal packing . The target compound’s melting point is unreported but likely influenced by its cyclopentyl group.
- Solubility : Polar substituents (e.g., sulfamoyl in 11) improve aqueous solubility, whereas hydrophobic groups (cyclopentyl, trifluoromethyl in ) favor membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
